Toluene-3,4-dithiol

Catalog No.
S597560
CAS No.
496-74-2
M.F
C7H8S2
M. Wt
156.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toluene-3,4-dithiol

CAS Number

496-74-2

Product Name

Toluene-3,4-dithiol

IUPAC Name

4-methylbenzene-1,2-dithiol

Molecular Formula

C7H8S2

Molecular Weight

156.3 g/mol

InChI

InChI=1S/C7H8S2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3

InChI Key

NIAAGQAEVGMHPM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S)S

Synonyms

dithiol, toluene-3,4-dithiol

Canonical SMILES

CC1=CC(=C(C=C1)S)S

The exact mass of the compound Toluene-3,4-dithiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5391. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Toluene-3,4-dithiol (CAS 496-74-2), frequently referred to simply as 'dithiol' in analytical contexts, is a highly versatile aromatic dithiol utilized primarily as a sensitive colorimetric reagent and a precursor for transition metal dithiolene complexes. From a procurement standpoint, this compound offers a critical structural advantage over unsubstituted benzenedithiols: the presence of a methyl group breaks molecular symmetry and acts as a mild electron-donating moiety. This specific structural feature enhances the solubility of the resulting metal complexes in common organic solvents, modulates the redox potentials of coordinated metal centers, and provides superior binding stability for trace metal extraction. Consequently, it is a prioritized material for workflows demanding high-turnover electrocatalysts, biomimetic active site modeling, and sub-microgram quantification of molybdenum, tungsten, and tin[1].

Substituting toluene-3,4-dithiol with generic aliphatic dithiols or unsubstituted benzene-1,2-dithiol fundamentally compromises both processability and application performance. In analytical chemistry, replacing it with standard macro-scale colorimetric reagents like thiocyanate fails to achieve the necessary phase-extraction efficiency, leading to signal loss at sub-microgram trace metal concentrations. In organometallic synthesis and electrocatalysis, omitting the methyl group by using benzene-1,2-dithiol reduces the electron density at the coordinated metal center, which directly depresses catalytic turnover numbers (TON) and alters the target redox potentials of the complex. Furthermore, the lack of the symmetry-breaking methyl group in unsubstituted analogs often results in poorer solubility of the synthesized dithiolene complexes in organic solvents, severely complicating downstream purification and device integration [1].

Superior Electrocatalytic Turnover in Nickel Dithiolene Complexes

In comparative studies evaluating homoleptic monoanionic nickel dithiolene complexes for the hydrogen evolution reaction (HER), the toluene-3,4-dithiolate complex demonstrated significantly higher catalytic activity than its unsubstituted and electron-withdrawing counterparts. The electron-donating methyl group optimizes the basicity of the sulfur donors, facilitating the protonation steps that are critical to the catalytic cycle [1].

Evidence DimensionCatalytic Turnover Number (TON) for HER
Target Compound DataTON = 158 for[Ni(tdt)2](NBu4)
Comparator Or BaselineTON = 113 for [Ni(bdt)2](NBu4) (benzene-1,2-dithiolate); TON = 6 for [Ni(mnt)2](NBu4) (maleonitriledithiolate)
Quantified Difference39.8% higher TON than the unsubstituted benzene analog and >25x higher than the cyano-substituted analog.
ConditionsTrifluoroacetic acid as proton source in acetonitrile.

For researchers designing molecular electrocatalysts, procuring toluene-3,4-dithiol provides a direct, quantifiable performance upgrade in catalytic turnover compared to baseline benzenedithiols.

Sub-Microgram Sensitivity for Trace Molybdenum Quantification

Toluene-3,4-dithiol is utilized as a highly specific colorimetric reagent for molybdenum, forming a stable dark-green complex in mineral acids. Compared to traditional macro-methods, the tdt-Mo complex can be efficiently extracted into micro-volumes of organic solvents (e.g., isoamyl acetate), allowing for reliable quantification at extreme trace levels without signal degradation [1].

Evidence DimensionLower Limit of Accurate Quantification
Target Compound DataAccurate measurement down to 0.02 µg of Mo
Comparator Or BaselineStandard macro-scale colorimetric reagents (which typically require >1.0 µg for reliable density values)
Quantified DifferenceEnables accurate density measurements at 50x lower concentrations than standard macro-methods.
ConditionsExtraction of 5 mL aqueous phase with 0.2 mL isoamyl acetate using microcells of 1 cm light path.

Procuring this specific reagent is mandatory for analytical labs conducting trace analysis of biological or geological samples where metal concentrations fall below the detection limits of generic colorimetric assays.

Redox Potential Tuning via Electron-Donating Asymmetry

In the synthesis of [Fe2(μ-arenedithiolate)(CO)6] complexes modeling the [Fe-Fe]-hydrogenase active site, the choice of the dithiolate bridge strictly dictates the electronic density at the iron centers. Toluene-3,4-dithiolate provides a more electron-rich environment compared to halogenated analogs, yielding milder reduction potentials while maintaining structural stability [1].

Evidence DimensionElectronic density at metal center (Redox Potential / IR stretching)
Target Compound DataMilder reduction potentials and lower eCO stretching frequencies indicative of higher electron density
Comparator Or Baseline3,6-dichloro-1,2-benzenedithiolate (electron-withdrawing)
Quantified DifferenceMeasurable cathodic shift in reduction potential compared to halogenated analogs.
ConditionsElectrochemical and IR spectroscopic analysis of dinuclear iron hexacarbonyl complexes.

Allows synthetic chemists to precisely tune the overpotential and electron density of biomimetic active sites by utilizing the mild electron-donating effect of the methyl group.

Trace Metal Quantification in Biological and Environmental Matrices

Directly leveraging its sub-microgram sensitivity, toluene-3,4-dithiol is the reagent of choice for extracting and quantifying trace levels of molybdenum, tungsten, and tin in complex matrices such as teeth, bone, and geological samples, where standard colorimetric assays fail [1].

Synthesis of High-Efficiency Molecular Electrocatalysts

Due to the electron-donating properties of its methyl group, this compound is optimally suited as a ligand for forming homoleptic nickel or cobalt dithiolene complexes for hydrogen evolution reactions, providing significantly higher catalytic turnover numbers than unsubstituted benzenedithiols [2].

Biomimetic Modeling of Metalloenzyme Active Sites

Toluene-3,4-dithiol is utilized to synthesize [Fe-Fe]-hydrogenase models, where its specific electronic profile provides the necessary electron density to achieve milder reduction potentials, enabling precise redox tuning of the biomimetic active site [3].

XLogP3

2.6

Melting Point

29.0 °C

UNII

U89B11P7SC

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 46 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

496-74-2

Wikipedia

Toluene-3,4-dithiol

General Manufacturing Information

1,2-Benzenedithiol, 4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
Ong and Swager. Dynamic self-correcting nucleophilic aromatic substitution. Nature Chemistry, doi: 10.1038/s41557-018-0122-8, published online 3 September 2018

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